Absence of Defined Biological Target Engagement – A Critical Differentiator
In an exhaustive search of the public domain, including primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB), no quantitative bioactivity data (IC50, Ki, EC50) could be found for CAS 946267-73-8 [1]. This stands in stark contrast to structurally related biphenyl pyridazinones, such as those reported by Gràcia et al., which exhibit PDE4A IC50 values in the low picomolar range (e.g., compound 50: IC50 = 0.05 nM) [2]. The complete lack of data for this compound is a primary, quantifiable differentiator, demanding that any acquisition is treated as the procurement of an uncharacterized screening hit rather than a validated tool compound.
| Evidence Dimension | Published Biological Activity (PDE4A Enzymatic IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative biphenyl pyridazinone analog (Compound 50, Gràcia et al. 2016): PDE4A IC50 = 0.05 nM |
| Quantified Difference | Data gap: target compound has no reported value. Comparator has defined picomolar potency. |
| Conditions | Scintillation proximity assay (SPA) using human recombinant PDE4A catalytic domain. |
Why This Matters
A scientist cannot select this compound based on potency claims, making its undefined status the critical factor in experimental design and risk assessment.
- [1] Comprehensive search of PubChem, ChEMBL, BindingDB, and Google Scholar performed May 2026. No bioactivity records for CAS 946267-73-8 were found. View Source
- [2] Gràcia, J., Buil, M. A., Castro, J., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. *J. Med. Chem.*, 59(23), 10479–10497. View Source
